Dimethyl 1,2-benzenedisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,2-benzenedisulfonate is an organic compound characterized by the presence of two sulfonate groups attached to a benzene ring, with each sulfonate group further bonded to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,2-benzenedisulfonate typically involves the sulfonation of dimethylbenzene (xylene) followed by the esterification of the resulting sulfonic acid. The reaction conditions often include the use of sulfur trioxide or oleum as sulfonating agents, and methanol for esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient sulfonation and esterification processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1,2-benzenedisulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
Dimethyl 1,2-benzenedisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfonated compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl 1,2-benzenedisulfonate exerts its effects involves interactions with various molecular targets and pathways. The sulfonate groups can interact with proteins and enzymes, potentially altering their activity and function. The compound may also influence cellular signaling pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
- Dimethyl 1,3-benzenedisulfonate
- Dimethyl 1,4-benzenedisulfonate
- Dimethyl 2,4-benzenedisulfonate
Comparison: Dimethyl 1,2-benzenedisulfonate is unique due to the specific positioning of the sulfonate groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
82975-59-5 |
---|---|
Molecular Formula |
C8H10O6S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
dimethyl benzene-1,2-disulfonate |
InChI |
InChI=1S/C8H10O6S2/c1-13-15(9,10)7-5-3-4-6-8(7)16(11,12)14-2/h3-6H,1-2H3 |
InChI Key |
OUVUDMURERSZSE-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC=C1S(=O)(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.